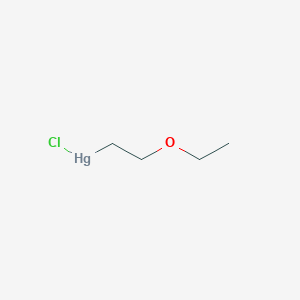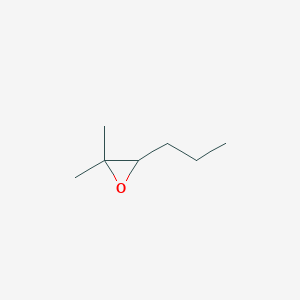![molecular formula C21H30O2 B091884 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 16849-50-6](/img/structure/B91884.png)
6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delta9-Tetrahydrocannabinol is the principal psychoactive constituent of cannabis. It is a cannabinoid, a type of compound that interacts with the body’s endocannabinoid system. Delta9-Tetrahydrocannabinol is known for its ability to induce euphoria, relaxation, and altered sensory perceptions. It has been widely studied for its potential therapeutic applications, including pain relief, appetite stimulation, and anti-nausea effects .
准备方法
Synthetic Routes and Reaction Conditions
Delta9-Tetrahydrocannabinol can be synthesized through various chemical pathways. One common method involves the cyclization of olivetol with a monoterpene, such as pulegone, followed by reduction and purification steps. Another approach is the condensation of olivetol with citral, followed by cyclization and reduction .
Industrial Production Methods
Industrial production of 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol often involves the extraction of the compound from cannabis plants. The extraction process typically uses non-polar solvents, followed by vacuum distillation and chromatographic purification techniques such as high-performance liquid chromatography (HPLC) and flash chromatography .
化学反应分析
Types of Reactions
Delta9-Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Oxidation of 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol can lead to the formation of cannabinol.
Reduction: Reduction reactions can yield tetrahydrocannabinol derivatives with altered psychoactive properties.
Substitution: Halogenation can produce halogenated tetrahydrocannabinol derivatives with potential therapeutic applications.
科学研究应用
Chemistry: Used as a model compound for studying cannabinoid chemistry and developing synthetic analogs.
Biology: Investigated for its effects on cellular processes and interactions with the endocannabinoid system.
Medicine: Explored for its potential in treating conditions such as chronic pain, multiple sclerosis, and chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of pharmaceutical formulations and therapeutic products .
作用机制
Delta9-Tetrahydrocannabinol exerts its effects primarily through its interaction with cannabinoid receptors in the body. It acts as a partial agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and memory .
相似化合物的比较
Delta9-Tetrahydrocannabinol is often compared to other cannabinoids, such as cannabidiol (CBD) and delta8-Tetrahydrocannabinol. While 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol is known for its psychoactive effects, cannabidiol is non-psychoactive and has been studied for its potential anti-inflammatory and anxiolytic properties. Delta8-Tetrahydrocannabinol is a less potent psychoactive compound compared to this compound but shares similar chemical properties .
Similar Compounds
- Cannabidiol (CBD)
- Delta8-Tetrahydrocannabinol
- Cannabinol (CBN)
- Tetrahydrocannabivarin (THCV)
Delta9-Tetrahydrocannabinol’s unique psychoactive properties and its interaction with the endocannabinoid system make it a compound of significant interest in both scientific research and therapeutic applications.
属性
CAS 编号 |
16849-50-6 |
|---|---|
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3 |
InChI 键 |
CYQFCXCEBYINGO-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
规范 SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
同义词 |
6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


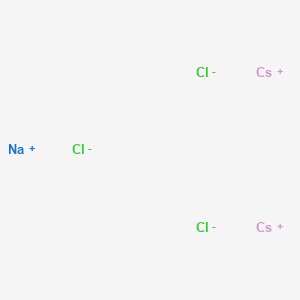

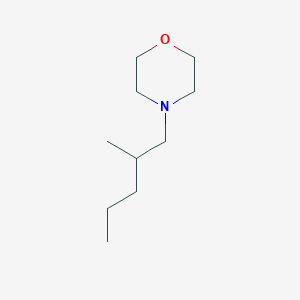
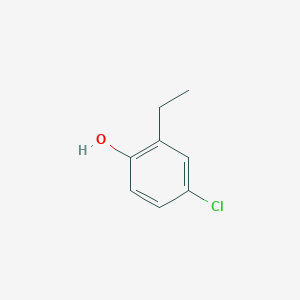
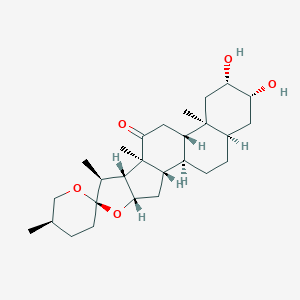
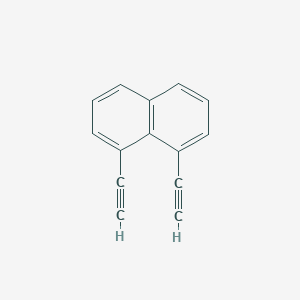
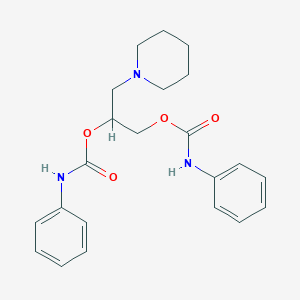

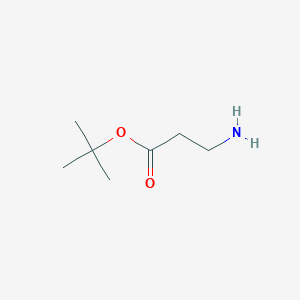

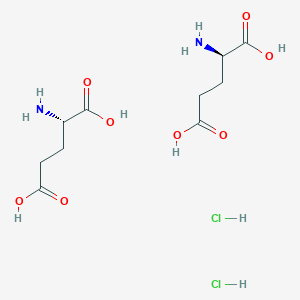
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
